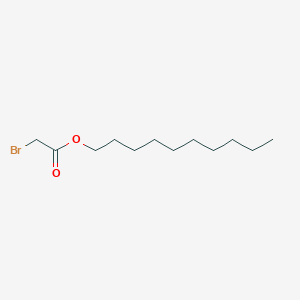

Decyl bromoacetate

説明

Contextualization of Bromoacetate (B1195939) Esters as Versatile Synthetic Intermediates

Bromoacetate esters, a specific subset of halogenated acetate (B1210297) esters, are widely recognized as versatile synthetic intermediates and potent alkylating agents in organic synthesis. wikipedia.orgnih.gov Their utility stems from the high reactivity of the carbon-bromine bond, which is susceptible to nucleophilic attack. This reactivity allows for the facile introduction of an ester-containing moiety onto a variety of nucleophiles.

One of the most classic and significant applications of α-bromo esters is the Reformatsky reaction, which involves the reaction of an α-haloester with a carbonyl compound (an aldehyde or ketone) in the presence of metallic zinc. nrochemistry.com This reaction forms an organozinc intermediate, which then adds to the carbonyl group to yield a β-hydroxy ester. nrochemistry.com Bromoacetate esters are also crucial starting materials for generating other important reagents, such as Wittig reagents, which are used to synthesize α,β-unsaturated esters from carbonyl compounds. wikipedia.org Furthermore, they are employed in various alkylation reactions, including O-, N-, and S-alkylations, to build more complex molecules for the pharmaceutical and agrochemical industries. nih.gov The enolate ions derived from esters can be alkylated with alkyl halides, a fundamental carbon-carbon bond-forming reaction. libretexts.org

Historical Development and Evolution of Research on Alpha-Bromo Carbonyl Compounds

The study of alpha-bromo carbonyl compounds has a rich history dating back to the late 19th and early 20th centuries. The high reactivity of these compounds was recognized early on, leading to both synthetic applications and other uses. For instance, ethyl bromoacetate was utilized as a lachrymatory agent (tear gas) by French police in 1912 and was later used in chemical warfare during World War I. wikipedia.orgnih.gov

From a synthetic perspective, a landmark discovery was made in 1887 by Russian chemist Sergey Nikolaevich Reformatsky, who found that α-bromo esters react with aldehydes or ketones in the presence of zinc to form β-hydroxy esters. This reaction, now known as the Reformatsky reaction, provided a powerful and reliable method for carbon-carbon bond formation and remains a cornerstone of organic synthesis. rsc.org Early preparations of the parent bromoacetic acid involved methods such as the reaction of chloroacetic acid with hydrogen bromide, as reported in 1876. google.com Well-established laboratory-scale synthetic methods for ethyl bromoacetate were later documented in resources like Organic Syntheses in 1943, which detailed its preparation via the esterification of bromoacetic acid, itself formed by the bromination of acetic acid. google.com The inherent reactivity of the polarized carbon-halogen bond, enhanced by the adjacent carbonyl group, was a key subject of early mechanistic and synthetic studies, establishing α-haloketones and esters as important building blocks in synthetic chemistry. nih.gov

Scope and Significance of Decyl Bromoacetate in Current Chemical Research Trajectories

This compound, with the chemical formula C₁₂H₂₃BrO₂, is a specific long-chain bromoacetate ester. nih.govscbt.com Its significance in modern research is intrinsically linked to the presence of the ten-carbon decyl group. This long alkyl chain imparts distinct physical and chemical properties, primarily hydrophobicity, which are leveraged in materials science, polymer chemistry, and surface modification.

In polymer synthesis, this compound is particularly valuable as a functional initiator. The bromoacetate end can initiate controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), to grow polymer chains. The resulting polymer will possess a decyl group at one terminus, which can be used to control the polymer's solubility, self-assembly behavior, and interaction with surfaces. The length of the alkyl chain can influence material properties like density and thermal expansion in crosslinked polymer systems. drexel.edu For example, long-chain alkyl groups can be used to create amphiphilic block copolymers that form micellar hydrogels with tunable properties for applications like drug delivery systems. rsc.org

Another significant area of application is in surface modification. The bromoacetate group can serve as a reactive handle to graft molecules or polymer chains onto surfaces, a process known as "grafting from". By first anchoring a molecule containing a this compound-like structure, polymer brushes can be grown from the surface to fundamentally alter its properties, such as wettability, biocompatibility, and adhesion. nih.govmdpi.com The decyl chain can facilitate the attachment to hydrophobic surfaces or create a hydrophobic interface. This strategy is critical in developing advanced materials for biomedical devices, where controlling protein adsorption and cell adhesion is paramount. nih.govfrontiersin.org

The combination of a reactive initiator site (bromoacetate) and a property-modifying long alkyl chain (decyl) makes this compound a specialized but powerful tool for creating functional polymers and well-defined surfaces with tailored macroscopic properties.

Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | decyl 2-bromoacetate nih.gov |

| CAS Number | 5436-93-1 nih.govscbt.com |

| Molecular Formula | C₁₂H₂₃BrO₂ nih.govscbt.com |

| Molecular Weight | 279.21 g/mol nih.govscbt.com |

| Calculated logP | 4.065 |

| Boiling Point (Calculated) | 616.41 K |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

decyl 2-bromoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23BrO2/c1-2-3-4-5-6-7-8-9-10-15-12(14)11-13/h2-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMRFZIDOMSMRSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCOC(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30281481 | |

| Record name | Decyl bromoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30281481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5436-93-1 | |

| Record name | 5436-93-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21794 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Decyl bromoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30281481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Preparative Routes for Decyl Bromoacetate

Esterification Reactions for the Synthesis of Decyl Bromoacetate (B1195939)

Esterification is a fundamental process for the synthesis of decyl bromoacetate, typically involving the reaction of an alcohol with a carboxylic acid or its derivative.

Catalytic Systems in Esterification Processes (e.g., p-Toluenesulfonic Acid Catalysis)

To accelerate the esterification reaction, various acid catalysts are employed. taylorandfrancis.com p-Toluenesulfonic acid (p-TSA) is a commonly used catalyst for this purpose. researchgate.netscbt.com It protonates the carbonyl oxygen of bromoacetic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by 1-decanol (B1670082). taylorandfrancis.com Other catalysts such as sulfuric acid can also be used. researchgate.net The choice of catalyst can influence the reaction rate and yield. For instance, in the esterification of acetic acid with n-butanol, sulfuric acid was found to give a higher conversion than p-TSA. researchgate.net

Table 1: Comparison of Catalysts in a Similar Esterification Reaction

| Catalyst | Conversion (%) |

|---|---|

| Sulfuric Acid | 73 |

| p-Toluenesulfonic Acid (p-TSA) | 68.5 |

| Nitric Acid | 66.25 |

Data from a study on the esterification of n-butanol and acetic acid. researchgate.net

Azeotropic Distillation Techniques for Water Removal in Ester Synthesis

Esterification is a reversible reaction, and the water produced as a byproduct can hydrolyze the ester back to the reactants, thus lowering the yield. To drive the equilibrium towards the product side, the water is continuously removed from the reaction mixture. Azeotropic distillation is an effective technique for this purpose. google.comorgsyn.org An inert organic solvent, such as toluene (B28343) or benzene (B151609), is added to the reaction mixture. orgsyn.orgajgreenchem.com This solvent forms a low-boiling azeotrope with water. ddbst.com As the mixture is heated, the azeotrope distills off, and upon condensation, it separates into two layers in a Dean-Stark trap or a similar apparatus. orgsyn.org The water layer is removed, and the organic solvent is returned to the reaction flask. orgsyn.org This continuous removal of water shifts the equilibrium, leading to a higher yield of the ester. google.comorgsyn.org

Optimization of Reaction Parameters for Yield and Purity in this compound Synthesis

To maximize the yield and purity of this compound, several reaction parameters must be optimized. These include the molar ratio of reactants, catalyst concentration, reaction temperature, and reaction time. For instance, in a related esterification, the catalyst loading was varied from 1% to 5% v/v, and different acid-to-alcohol molar ratios were tested. researchgate.net The reaction temperature also plays a crucial role; for example, a study on biodiesel production using p-TSA found optimal conditions at 70°C. rsc.org After the reaction, purification steps such as washing with water and a mild base (e.g., sodium bicarbonate solution) are necessary to remove any unreacted acid and catalyst. orgsyn.org The final product is then typically purified by distillation under reduced pressure to obtain high-purity this compound. orgsyn.org

Alternative Synthetic Pathways for Bromoacetic Acid Esters and their Analogues

While direct esterification is common, alternative methods for synthesizing bromoacetic acid esters exist, often starting from more readily available or cheaper precursors.

Approaches from Chloroacetic Acid or Acetic Acid with Brominating Agents

Bromoacetic acid itself, the precursor for this compound, can be synthesized from chloroacetic acid or acetic acid. One method involves the reaction of chloroacetic acid with an alkali metal bromide, such as sodium or potassium bromide, in the presence of concentrated sulfuric acid. google.com This process can be followed by in-situ esterification with an alcohol. google.com

Another approach is the direct bromination of acetic acid. wikipedia.orgchembk.com This reaction is often carried out in the presence of a catalyst, such as red phosphorus or pyridine, and a brominating agent like bromine. orgsyn.orgchembk.com The resulting bromoacetic acid can then be esterified with 1-decanol as described previously. google.com A well-known procedure for preparing ethyl bromoacetate involves reacting acetic acid with bromine in a mixture of acetic anhydride (B1165640) and pyridine, followed by esterification. google.comorgsyn.org

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Bromoacetic acid |

| 1-Decanol |

| p-Toluenesulfonic acid |

| Sulfuric acid |

| Toluene |

| Benzene |

| Sodium bicarbonate |

| Chloroacetic acid |

| Sodium bromide |

| Potassium bromide |

| Acetic acid |

| Red phosphorus |

| Pyridine |

| Bromine |

| Acetic anhydride |

| Ethyl bromoacetate |

| n-Butanol |

Transesterification Methodologies Involving Bromoacetic Acid Derivatives

Transesterification is a crucial class of organic reactions where an ester is transformed into another through the exchange of the alkoxy moiety. nih.gov While direct esterification of bromoacetic acid with decanol (B1663958) is a common synthetic route, transesterification presents an alternative pathway, particularly when starting from more readily available short-chain alkyl bromoacetates. vulcanchem.comekb.eg This process involves the reaction of a bromoacetate ester, such as methyl bromoacetate or ethyl bromoacetate, with decanol in the presence of a catalyst. chemicalbook.commdpi.com

The general reaction is reversible and follows a sequential, three-step mechanism. mdpi.com The choice of catalyst is critical to drive the equilibrium towards the desired product, this compound, and to ensure a high yield and reaction rate. Catalysts for this transformation can be broadly categorized as acidic, basic, or enzymatic.

Homogeneous Acid Catalysts : Strong acids like sulfuric acid and sulfonic acids are effective for transesterification. mdpi.com These catalysts protonate the carbonyl oxygen of the starting ester, increasing its electrophilicity and facilitating the nucleophilic attack by decanol. However, these reactions can be slow compared to base-catalyzed methods and require significant energy input. mdpi.com

Homogeneous Base Catalysts : Alkali metal hydroxides, such as potassium hydroxide (B78521) (KOH), are potent catalysts for transesterification, often resulting in high yields in shorter reaction times and at milder temperatures. mdpi.com The mechanism involves the formation of a highly nucleophilic alkoxide from decanol, which then attacks the starting ester. A significant drawback is the potential for saponification, a side reaction that consumes the ester and complicates product purification. nih.gov

Enzymatic Catalysts (Biocatalysts) : Lipases are increasingly used as catalysts in ester synthesis, representing a greener alternative. These enzymes can effectively catalyze transesterification under mild conditions, often with high selectivity, which minimizes the formation of byproducts. uniovi.es The use of biocatalysts avoids the harsh conditions and corrosion problems associated with strong acid or base catalysts. nih.gov

A comparative overview of these catalytic approaches, extrapolated for this compound synthesis, is presented below.

Table 1: Comparative Analysis of Catalytic Methods for this compound Synthesis via Transesterification

| Catalyst Type | Example Catalyst | Operating Conditions | Advantages | Potential Challenges |

|---|---|---|---|---|

| Homogeneous Acid | Sulfuric Acid (H₂SO₄) | High Temperature, Long Reaction Time | High ester yields, less sensitive to free fatty acids. mdpi.com | Slow reaction rates, high energy consumption, corrosion issues, difficult catalyst separation. mdpi.com |

| Homogeneous Base | Potassium Hydroxide (KOH) | Moderate Temperature (e.g., 60-75 °C), Shorter Reaction Time | Fast reaction, high conversion rates. mdpi.com | Sensitive to water and free fatty acids, potential for soap formation, purification challenges. nih.gov |

| Enzymatic | Lipase | Mild Temperature, Aqueous or Organic Media | High selectivity, minimal byproducts, environmentally benign, catalyst is reusable. uniovi.es | Higher catalyst cost, potentially slower reaction rates than chemical catalysts. ijcce.ac.ir |

Green Chemistry Principles in this compound Synthesis Research

The synthesis of chemical compounds is increasingly guided by the principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances. innovareacademics.incore.ac.uk The production of this compound can be made more sustainable by applying these principles to traditional synthetic methods like Fischer esterification and transesterification. royalsocietypublishing.org

Key areas for green innovation in this compound synthesis include the choice of catalysts, solvents, and energy sources.

Green Catalysis : Traditional synthesis often employs strong mineral acids like sulfuric acid or p-toluenesulfonic acid. ekb.egchemicalbook.com Green alternatives focus on replacing these corrosive and hazardous catalysts. Heterogeneous solid acid catalysts, such as certain metal oxides or heteropolyacids, offer advantages like easy separation from the reaction mixture, reusability, and reduced environmental impact. mdpi.com As mentioned previously, enzymatic catalysis using lipases provides a highly efficient and selective route under mild, aqueous conditions, embodying multiple green chemistry principles. uniovi.es

Alternative Solvents : The direct esterification of bromoacetic acid with fatty alcohols is sometimes conducted in solvents like xylene to facilitate the removal of water via azeotropic distillation. ekb.eg Xylene is a volatile organic compound (VOC) with associated health and environmental risks. Green chemistry research promotes the use of safer solvents. mdpi.com Potential replacements include ionic liquids, which are non-volatile and can act as both solvent and catalyst, or polyethylene (B3416737) glycol (PEG), which is a non-toxic and biodegradable solvent. innovareacademics.inmdpi.com In some cases, reactions can be designed to be solvent-free, which completely eliminates solvent-related waste. core.ac.uk

Energy Efficiency : Conventional synthesis often relies on prolonged heating under reflux, which is energy-intensive. chemicalbook.com Microwave-assisted synthesis has emerged as a green technology that can dramatically reduce reaction times from hours to minutes, leading to significant energy savings and often improved product yields. cem.com This rapid, efficient heating is a key principle of green process design. royalsocietypublishing.org

The following table summarizes the transition from traditional to greener approaches for the synthesis of this compound.

Table 2: Application of Green Chemistry Principles to this compound Synthesis

| Process Aspect | Traditional Method | Green Chemistry Approach | Key Benefits |

|---|---|---|---|

| Catalyst | Sulfuric Acid, p-Toluenesulfonic Acid ekb.egchemicalbook.com | Solid Acid Catalysts, Lipases uniovi.esmdpi.com | Reduced corrosion, catalyst reusability, lower toxicity, milder reaction conditions. |

| Solvent | Xylene, Toluene ekb.egroyalsocietypublishing.org | Water, Ionic Liquids, PEG, Solvent-free conditions innovareacademics.incore.ac.ukmdpi.com | Reduced VOC emissions, improved safety, less environmental waste. |

| Energy Source | Conventional Reflux Heating (hours) chemicalbook.com | Microwave Irradiation (minutes) cem.com | Drastically reduced reaction time, lower energy consumption, potentially higher yields. |

Reaction Mechanisms and Reactivity Profiles of Decyl Bromoacetate

Nucleophilic Substitution Reactions Involving the Bromine Moiety

The most common reactions involving decyl bromoacetate (B1195939) are nucleophilic substitutions at the α-carbon, where the bromine atom acts as a leaving group. matanginicollege.ac.inwikipedia.org These reactions are fundamental in synthetic organic chemistry for the formation of new carbon-carbon and carbon-heteroatom bonds.

Nucleophilic substitution at the α-carbon of decyl bromoacetate typically proceeds via an SN2 (Substitution Nucleophilic Bimolecular) mechanism. jove.comrammohancollege.ac.in This mechanism is characterized by a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs. libretexts.org A key feature of the SN2 reaction is the inversion of stereochemistry at the reaction center. libretexts.orgmasterorganicchemistry.com If the α-carbon of this compound were a chiral center, the reaction would result in a product with the opposite configuration. libretexts.org

The transition state of the SN2 reaction involves a pentacoordinate carbon atom where the nucleophile and the leaving group are positioned 180° apart in a trigonal bipyramidal geometry. masterorganicchemistry.com This "backside attack" minimizes steric repulsion and allows for effective orbital overlap between the nucleophile's highest occupied molecular orbital (HOMO) and the C-Br bond's lowest unoccupied molecular orbital (LUMO). chemguide.co.uk

The rate of an SN2 reaction is dependent on the concentrations of both the substrate (this compound) and the nucleophile. rammohancollege.ac.inpressbooks.pub Factors that stabilize the transition state, such as a good leaving group and a strong nucleophile, will increase the reaction rate. Bromide is a good leaving group because it is a weak base and can stabilize the negative charge it acquires upon departure. pressbooks.pub

Several factors influence the rate and outcome of nucleophilic displacement reactions on bromoacetate esters like this compound. These can be broadly categorized as electronic and steric effects. researchgate.net

Electronic Effects:

Inductive Effect: The ester group (-COOR) is electron-withdrawing, which increases the electrophilicity of the α-carbon, making it more susceptible to nucleophilic attack. This effect generally enhances the rate of SN2 reactions.

Resonance: While the ester's carbonyl group is electron-withdrawing, the adjacent oxygen atom has lone pairs that can participate in resonance, which can slightly decrease the electrophilicity of the carbonyl carbon but has a less direct effect on the α-carbon's reactivity in SN2 reactions. pearson.com

Substituent Effects on the Nucleophile: The reactivity of the nucleophile is also critical. Electron-releasing groups on the nucleophile increase its electron density and therefore its nucleophilicity, leading to a faster reaction. Conversely, electron-withdrawing groups on the nucleophile decrease its reactivity. ias.ac.in

Steric Effects:

The Decyl Chain: The long decyl chain (C₁₀H₂₁) is a relatively bulky group. While it is attached to the ester oxygen and not directly to the reaction center, its size can influence the approach of the nucleophile. However, due to the separation from the α-carbon, the steric hindrance from the decyl chain is generally considered to be less significant than that of substituents directly on the α-carbon or β-carbon. researchgate.netpearson.com

Branching: Steric hindrance becomes much more pronounced with branching on the alkyl chain, especially near the reaction center. masterorganicchemistry.com For this compound, being a straight-chain ester, this effect is minimal.

Nucleophile Size: The size of the nucleophile can also play a role. Bulkier nucleophiles will react more slowly in SN2 reactions due to increased steric repulsion in the transition state.

| Factor | Influence on SN2 Reactivity | Rationale |

| Electronic | ||

| Ester Group (-COOR) | Enhances | Electron-withdrawing nature increases the electrophilicity of the α-carbon. |

| Nucleophile Strength | Increases with strength | Stronger nucleophiles are more effective at attacking the electrophilic carbon. |

| Steric | ||

| Decyl Chain | Minor hindrance | The long, unbranched chain has a limited steric impact on the distant α-carbon. |

| Nucleophile Size | Decreases with size | Bulkier nucleophiles experience greater steric repulsion during backside attack. |

Carbonyl Group Reactivity in this compound

The ester carbonyl group in this compound provides a second site for reactivity, although it is generally less reactive than the α-carbon towards nucleophiles under typical SN2 conditions.

The carbonyl carbon in an ester is electrophilic due to the polarization of the carbon-oxygen double bond, where the oxygen atom is more electronegative and draws electron density away from the carbon. pressbooks.pubnptel.ac.in However, the electrophilicity of an ester carbonyl is less than that of a ketone or an aldehyde. pearson.com This is because the lone pair of electrons on the adjacent ester oxygen atom can be delocalized through resonance, which donates electron density to the carbonyl carbon and reduces its partial positive charge. pearson.com

Despite this reduced electrophilicity, the carbonyl carbon of this compound can still be attacked by strong nucleophiles, typically leading to nucleophilic acyl substitution. saskoer.ca

Under specific conditions, this compound can participate in condensation and addition reactions involving its carbonyl group or the enolate that can be formed from it.

Reformatsky-type Reactions: The Reformatsky reaction involves the reaction of an α-haloester with a carbonyl compound (an aldehyde or ketone) in the presence of metallic zinc. byjus.com In this reaction, the zinc inserts into the carbon-bromine bond of this compound to form an organozinc intermediate, also known as a Reformatsky enolate. byjus.comnih.gov This enolate is less basic than a typical lithium or magnesium enolate, which allows it to react selectively with the carbonyl group of an added aldehyde or ketone rather than self-condensing. byjus.com The reaction yields a β-hydroxy ester after an acidic workup. byjus.combeilstein-journals.org The use of other metals like indium has also been explored for similar transformations. researchgate.net

Aldol Condensations: While less common for esters compared to aldehydes and ketones, an ester enolate can be generated from this compound using a strong, non-nucleophilic base like lithium diisopropylamide (LDA). askthenerd.com This enolate can then act as a nucleophile and attack the carbonyl group of another molecule (an aldehyde, ketone, or another ester molecule) in an aldol-type addition or condensation. pressbooks.puboregonstate.edu However, self-condensation of esters (a Claisen condensation) is often less efficient than crossed-condensations with more reactive carbonyl partners. The presence of the α-bromo substituent complicates simple aldol-type reactions, making Reformatsky-type reactions a more common pathway for utilizing the enolate reactivity of α-haloesters.

Mechanisms of Quaternization Reactions Using this compound

This compound is an effective alkylating agent for the quaternization of tertiary amines and other nucleophilic nitrogen-containing heterocycles. beilstein-journals.orgresearchgate.net This reaction is a specific example of the SN2 nucleophilic substitution discussed earlier, where the nitrogen atom of the amine acts as the nucleophile.

The mechanism involves the attack of the lone pair of electrons on the nitrogen atom of the tertiary amine onto the electrophilic α-carbon of this compound. nih.gov This is a concerted process where the C-N bond forms as the C-Br bond breaks, displacing the bromide ion as the leaving group. nih.gov The product is a quaternary ammonium (B1175870) salt, where the nitrogen atom now bears a positive charge and is covalently bonded to the acetyl-decyl ester moiety. ekb.eg

The reaction pathway can be summarized as:

Nucleophilic Attack: The tertiary amine's nitrogen attacks the α-carbon of this compound.

Transition State: A trigonal bipyramidal transition state is formed with partial bonds to both the incoming nitrogen and the outgoing bromine.

Product Formation: The C-N bond is fully formed, and the bromide ion is expelled, resulting in the quaternary ammonium bromide salt.

Formation of this compound-Derived Cationic Species

This compound readily participates in nucleophilic substitution reactions, leading to the formation of cationic species, typically through the displacement of the bromide ion. The electrophilic character of the α-carbon is enhanced by the adjacent electron-withdrawing carbonyl group, making it susceptible to attack by nucleophiles.

A primary example of this reactivity is the Menschutkin reaction, a bimolecular nucleophilic substitution (SN2) process where a tertiary amine attacks the α-carbon of this compound. nih.gov This reaction results in the formation of a quaternary ammonium salt, a permanently charged cationic species. wikipedia.org The reaction proceeds via a transition state where the new carbon-nitrogen bond is forming concurrently with the cleavage of the carbon-bromine bond. The resulting product is an ionic compound composed of a quaternary ammonium cation and a bromide anion.

This quaternization reaction is fundamental to the synthesis of a variety of cationic surfactants and polymers. researchgate.netresearchgate.net For instance, this compound has been used as a quaternizing agent for modified polyurethanes containing tertiary amine groups, yielding cationic polyurethane surfactants. researchgate.netekb.eg The general scheme for this type of reaction involves the lone pair of electrons on the nitrogen atom of the amine attacking the electrophilic carbon of this compound, displacing the bromide and forming a stable C-N bond.

Influence of Reaction Conditions on Quaternary Ammonium Salt Formation

The formation of quaternary ammonium salts from this compound is significantly influenced by various reaction parameters, which can be optimized to control reaction rates and yields.

The choice of solvent plays a critical role. The Menschutkin reaction, involving the reaction of a neutral amine and an alkyl halide to produce two ions, is often favored in solvents with a relatively low dielectric constant, such as chloroform. nih.gov This is because less polar solvents may not solvate the reactants as strongly as polar solvents, allowing for more effective collisions. Furthermore, the formation of the highly polar quaternary ammonium salt can lead to its precipitation from the reaction mixture, which can simplify purification. nih.gov

Temperature is another key factor. Quaternization reactions are typically carried out at elevated temperatures, often in the range of 50-60 °C, to increase the reaction rate. nih.govmdpi.com The duration of the reaction is also adjusted based on the reactivity of the specific amine and the desired conversion, with reaction times often ranging from several hours to a full day. nih.govmdpi.com

The structure of the tertiary amine also impacts the reaction. Steric hindrance around the nitrogen atom can slow down the rate of quaternization. The concentration of the reactants is also a crucial variable, with higher concentrations generally leading to faster reaction rates. The optimization of these conditions is essential for the efficient synthesis of specific quaternary ammonium compounds for various applications, including as biocides, corrosion inhibitors, and phase transfer catalysts. wikipedia.orgekb.eg

Table 1: Influence of Reaction Conditions on Quaternary Ammonium Salt Synthesis

| Parameter | Condition | Effect on Reaction | Reference |

|---|---|---|---|

| Solvent | Chloroform (low polarity) | Can facilitate reaction and product precipitation | nih.gov |

| Ethanol | Used for recrystallization and purification | researchgate.net | |

| Temperature | 50-60 °C | Increases reaction rate | nih.govmdpi.com |

| Reactants | Tertiary amines | Nucleophile; structure affects rate | nih.gov |

| This compound | Alkylating agent (electrophile) | researchgate.net | |

| Reaction Time | 8-24 hours | Varies depending on reactants and desired yield | nih.govekb.egmdpi.com |

Radical Reaction Pathways Initiated by Alpha-Bromoesters

Alpha-bromoesters, including this compound, are effective precursors for generating carbon-centered radicals. mdpi.comnih.gov The carbon-bromine bond is relatively weak and can undergo homolytic cleavage under various conditions to produce an α-carbonyl radical. rutgers.edu These radical intermediates are key participants in a wide array of organic transformations. acs.org The generation of these radicals can be initiated thermally, photochemically, or through the action of a radical initiator. rutgers.edu

Photoredox catalysis has emerged as a powerful method for generating radicals from α-bromoesters under mild conditions using visible light. nih.govchemrxiv.org In these systems, a photocatalyst, upon photoexcitation, can reduce the α-bromoester, leading to the cleavage of the C-Br bond and the formation of the corresponding carbon-centered radical. nih.gov

Generation of Radical Intermediates from this compound

The primary radical intermediate generated from this compound is the decyl 2-oxo-2-ethoxyethyl radical. This is achieved through the homolytic cleavage of the C-Br bond. Several methods can be employed to induce this cleavage:

Reaction with Radical Initiators: Initiators like azobisisobutyronitrile (AIBN), when heated, decompose to form radicals that can abstract the bromine atom from this compound, thereby generating the desired carbon-centered radical. bbhegdecollege.com

Atom Transfer Radical Addition (ATRA): In this process, a radical initiator can generate a radical species that abstracts the bromine from the α-bromoester, initiating a radical chain reaction. semanticscholar.org

Photochemical Methods: Under UV irradiation or in the presence of a suitable photocatalyst and visible light, the C-Br bond can be cleaved. rsc.orgbeilstein-journals.org The energy from the photons is used to promote an electron transfer that leads to the fragmentation of the molecule and radical formation. acs.org

The stability of the resulting α-carbonyl radical is influenced by the adjacent ester group, which can delocalize the unpaired electron to some extent. These radicals are electrophilic in nature and readily participate in subsequent reactions. semanticscholar.org

Role as Radical Precursors in Organic Transformations

Once generated, the radical derived from this compound can engage in various synthetic transformations. A common application is in C-C bond formation. researchgate.net

For example, these radicals can add to unactivated alkenes in a process known as carbobromination. chemrxiv.org In such reactions, the initially formed carbon-centered radical adds across the double bond of an alkene, generating a new alkyl radical. This new radical can then abstract a bromine atom from another molecule of this compound, propagating the radical chain and forming a new carbon-bromine bond in the product.

These radical precursors are also utilized in cyclization reactions. For instance, an α-bromo thioester can undergo a reductive radical cyclization in the presence of AIBN and a tin hydride. researchgate.net While this compound is an ester and not a thioester, the principle of generating a radical at the alpha position for subsequent cyclization is analogous. The radical generated from an appropriately designed bromoester can attack an internal double or triple bond, leading to the formation of cyclic structures like lactones. mdpi.comdntb.gov.ua

The versatility of α-bromoesters as radical precursors has made them valuable tools in modern organic synthesis for constructing complex molecules under relatively mild conditions. chemrxiv.org

Applications in Advanced Organic Synthesis and Materials Chemistry

Decyl Bromoacetate (B1195939) as a Key Building Block for Complex Molecules

The unique structure of decyl bromoacetate makes it an ideal starting material or intermediate for synthesizing more intricate chemical structures. It provides a decyl ester moiety which can impart lipophilicity, while the bromoacetyl group serves as a handle for further chemical transformations.

This compound is a suitable precursor for the generation of phosphonium (B103445) ylides, which are the key reagents in the Wittig reaction—a cornerstone of alkene synthesis in organic chemistry. youtube.comlibretexts.orgorganic-chemistry.org The synthesis of the corresponding ylide involves a two-step process.

The first step is a classic SN2 reaction where a nucleophilic phosphine, typically triphenylphosphine (B44618), attacks the electrophilic carbon atom bearing the bromine atom in this compound. libretexts.org This reaction displaces the bromide ion and forms a stable alkylphosphonium salt. libretexts.orglibretexts.org Due to the SN2 mechanism, this reaction proceeds efficiently with primary halides like this compound. youtube.comlibretexts.org

In the second step, the resulting phosphonium salt is treated with a strong base, such as n-butyllithium or sodium hydride, to deprotonate the carbon atom adjacent to the phosphorus. libretexts.orgmasterorganicchemistry.com This abstraction of an acidic proton creates the phosphonium ylide, a species with adjacent positive and negative charges, also known as a Wittig reagent. libretexts.orgmasterorganicchemistry.com Ylides derived from precursors like this compound are often stabilized by the adjacent ester group, making them less reactive than non-stabilized ylides. These stabilized ylides tend to react with aldehydes to produce (E)-alkenes with high stereoselectivity. organic-chemistry.orgcommonorganicchemistry.com

General Synthesis of this compound-Derived Wittig Reagent

Step 1: Phosphonium Salt Formation (SN2 Reaction)

Br-CH₂-CO-O-(CH₂)₉-CH₃ + P(C₆H₅)₃ → [ (C₆H₅)₃P⁺-CH₂-CO-O-(CH₂)₉-CH₃ ] Br⁻

this compound reacts with triphenylphosphine to yield decyloxycarbonylmethyl)triphenylphosphonium bromide.

Step 2: Ylide Formation (Deprotonation)

[ (C₆H₅)₃P⁺-CH₂-CO-O-(CH₂)₉-CH₃ ] Br⁻ + Base → (C₆H₅)₃P=CH-CO-O-(CH₂)₉-CH₃

The phosphonium salt is deprotonated by a strong base to form the phosphonium ylide.

Fluoroquinolones are a class of broad-spectrum synthetic antibiotics that are frequently modified to enhance their potency, overcome bacterial resistance, and improve their pharmacokinetic profiles. asianpubs.orgorientjchem.orgnih.gov A common strategy for modification involves altering the substituent at the C-7 position of the quinolone ring, which often bears a nitrogen-containing heterocycle like piperazine. asianpubs.orgnih.gov

The chemical modification of natural products is a powerful strategy for developing new compounds with enhanced or novel biological activities. This compound serves as a useful reagent for the functionalization of complex biomolecules containing nucleophilic groups.

Bile Acid Derivatives: Bile acids are naturally occurring steroids synthesized from cholesterol that possess a rigid steroidal nucleus and a flexible side chain. frontiersin.orgmdpi.com Their structure contains hydroxyl groups that can be chemically modified. nih.gov Bromoacetic acid-substituted derivatives of bile acids have been synthesized and characterized, demonstrating that the hydroxyl groups on the steroid core are amenable to esterification. nih.gov By analogy, this compound can be used to functionalize these hydroxyl groups, leading to the formation of bile acid-decyl bromoacetate conjugates. Such modifications can transform the physicochemical properties of the bile acids, turning them into novel biomaterials or drug delivery vehicles by leveraging their unique facial amphiphilicity. frontiersin.org

Cardanol (B1251761): Cardanol, a renewable phenolic lipid obtained from cashew nutshell liquid, is a valuable platform chemical for polymer synthesis. researchgate.netresearchgate.net It features a phenolic hydroxyl group and a long, unsaturated alkyl chain. researchgate.net The nucleophilic phenolic hydroxyl group can be readily functionalized using this compound. In a Williamson ether synthesis-type reaction, the cardanol phenoxide (formed by deprotonation with a base) can act as a nucleophile, attacking this compound to form a new ether linkage. This modification attaches the decyl acetate (B1210297) moiety to the cardanol backbone, which can be used to synthesize novel plasticizers, resins, or coating materials with tailored properties such as improved flexibility and hydrophobicity. researchgate.net

Utility in the Synthesis of Surfactant Systems and Amphiphilic Compounds

This compound is an important precursor in the synthesis of various cationic surfactants, where it acts as a quaternizing agent to introduce both the positive charge and a hydrophobic tail.

Cationic surfactants containing Schiff base moieties are a class of compounds with applications as biocides and corrosion inhibitors. researchgate.netekb.eg Their synthesis often involves a multi-step process. First, a Schiff base is formed by the condensation of a long-chain fatty amine with an aldehyde that also contains a tertiary amine group. researchgate.netresearchgate.net The resulting molecule possesses an imine linkage and a nucleophilic tertiary amine.

In the final step, this tertiary amine is quaternized using an alkylating agent to create the cationic head group. This compound is employed for this purpose, where the nitrogen atom of the Schiff base attacks the carbon bearing the bromine atom. researchgate.net This reaction yields a quaternary ammonium (B1175870) salt, a cationic surfactant, where the decyl ester group contributes to the hydrophobic character of the molecule. The structure of these amphiphiles allows them to self-assemble at interfaces, reducing surface tension.

This compound has been instrumental in the synthesis of novel polymeric cationic surfactants with specialized functionalities. research-nexus.netresearchgate.net

Researchers have synthesized a series of cationic polyurethane surfactants by using various alkyl bromoacetates, including this compound, as quaternizing agents. research-nexus.netresearchgate.net The synthesis involved reacting this compound with a modified polyurethane polymer that contained tertiary amine species. research-nexus.net The resulting cationic polymers are effective surfactants in aqueous solutions. research-nexus.netresearchgate.net Studies on these surfactants revealed a direct relationship between the length of the alkyl chain (introduced by the bromoacetate ester) and their surface activity. As the alkyl chain length increases, both the surface tension and the critical micelle concentration (CMC) of the surfactant solutions decrease, indicating enhanced efficiency and effectiveness in reducing surface tension. research-nexus.netresearchgate.net These polyurethane surfactants also demonstrated potential as corrosion inhibitors for carbon steel and as biocides against bacteria and fungi. research-nexus.netresearchgate.net

Furthermore, by preparing the initial polyurethane from triethanol amine monomercaptoacetate, a thiol (-SH) group is incorporated into the polymer backbone. research-nexus.net Subsequent quaternization with this compound leads to the formation of polymeric cationic thiol surfactants, combining the properties of a cationic polymer, a surfactant, and a thiol functionality in a single molecule. research-nexus.netresearchgate.net

| Quaternizing Agent | Alkyl Chain Length | Surface Tension (γ) | Critical Micelle Concentration (CMC) |

|---|---|---|---|

| Octyl bromoacetate | 8 | Decreasing | Decreasing |

| This compound | 10 | ↓ | ↓ |

| Dothis compound | 12 | ↓ | ↓ |

| Tetrathis compound | 14 | ↓ | ↓ |

| Hexathis compound | 16 | ↓ | ↓ |

| Octathis compound | 18 | ↓ | ↓ |

Note: The table illustrates the general trend observed where increasing the alkyl chain length of the quaternizing agent leads to a gradual decrease in surface tension and critical micelle concentration.

Investigations into Structure-Performance Relationships of this compound-Derived Surfactants

The performance of surfactants is intrinsically linked to their molecular structure. For cationic surfactants derived from this compound, key structural features that influence their performance include the length of the hydrophobic alkyl chain, the nature of the hydrophilic head group, and the presence of any additional functional groups. Investigations into these structure-performance relationships are crucial for designing surfactants with tailored properties for specific applications.

A primary area of investigation for this compound-derived surfactants, particularly quaternary ammonium salts formed by its reaction with tertiary amines, is the influence of the hydrophobic decyl group on surface activity. A general principle in surfactant science is that the length of the alkyl chain significantly impacts the critical micelle concentration (CMC) and the efficiency of surface tension reduction. For a homologous series of surfactants, increasing the length of the hydrophobic tail leads to a decrease in the CMC. This is because a longer alkyl chain results in a greater hydrophobic effect, driving the molecules to aggregate into micelles at lower concentrations. Therefore, it is well-established that the ten-carbon alkyl chain of this compound contributes to the surfactant's ability to effectively lower surface tension.

Systematic studies on cationic surfactants have demonstrated a clear relationship between the alkyl chain length and surface properties. While specific comprehensive studies on a wide range of this compound-derived surfactants are not extensively documented in publicly available literature, the principles derived from analogous structures are directly applicable. For instance, in a series of N-alkyl-N,N-dimethyl-2-oxo-2-(alkoxy)ethan-1-aminium bromides, where the alkyl chain length is varied, a predictable trend in CMC is observed.

Below is an interactive data table illustrating the expected relationship between the alkyl chain length of a generic quaternary ammonium surfactant and its CMC, based on established trends.

| Alkyl Chain Length (Number of Carbons) | Expected Critical Micelle Concentration (CMC) Trend |

| 8 | Higher |

| 10 (Decyl) | Intermediate |

| 12 | Lower |

| 14 | Even Lower |

Applications in Analytical Chemistry and Chemical Labeling

This compound also holds potential for applications in analytical chemistry, particularly in the realm of chemical labeling and derivatization for enhancing the detection of analytes in complex matrices.

Use in Derivatization for Chromatographic and Spectrometric Detection (e.g., LC-MS Labeling)

In analytical techniques such as liquid chromatography-mass spectrometry (LC-MS), derivatization is a strategy employed to improve the chromatographic retention, ionization efficiency, and detection sensitivity of target molecules that may otherwise be difficult to analyze in their native form. Carboxylic acids, for example, can exhibit poor retention on reversed-phase columns and may have low ionization efficiency in positive ion mode ESI-MS.

Chemical derivatization can introduce a tag that imparts favorable analytical characteristics to the analyte. Reagents containing a bromine atom are particularly useful in mass spectrometry because bromine has two stable isotopes, 79Br and 81Br, with nearly equal natural abundance (50.69% and 49.31%, respectively). This results in a characteristic isotopic pattern in the mass spectrum of the derivatized analyte, with two peaks of almost equal intensity separated by two mass units (M and M+2). This distinctive isotopic signature serves as a valuable tool for the confident identification of derivatized compounds in complex mixtures.

This compound, as an alkylating agent, has the potential to be used for the derivatization of nucleophilic functional groups, such as the carboxylate anions of fatty acids and other carboxylic acids. The reaction would involve the nucleophilic attack of the carboxylate on the electrophilic carbon of the CH2Br group of this compound, forming an ester and displacing the bromide ion.

This derivatization would achieve several analytical enhancements:

Introduction of a Hydrophobic Tail: The decyl group would significantly increase the hydrophobicity of the analyte, leading to improved retention on reversed-phase LC columns.

Incorporation of a Bromine Tag: The bromine atom from this compound would be incorporated into the derivative, providing the characteristic isotopic pattern for confident mass spectrometric identification.

While specific, widespread applications of this compound as a routine derivatization reagent for LC-MS are not extensively documented in peer-reviewed literature, its chemical properties align with the principles of effective derivatizing agents for carboxylic acids. The table below outlines the potential advantages of using a bromo-containing derivatization agent like this compound in LC-MS analysis.

| Feature of Derivatizing Agent | Analytical Advantage |

| Contains Bromine | Provides a characteristic M, M+2 isotopic pattern for confident identification. |

| Contains a Hydrophobic Alkyl Chain (Decyl) | Increases retention time on reversed-phase chromatography columns. |

| Reacts with Specific Functional Groups | Allows for targeted analysis of certain classes of compounds (e.g., carboxylic acids). |

Further research and method development would be necessary to optimize reaction conditions, evaluate derivatization efficiency, and validate its application for the quantitative analysis of specific analytes in various biological and environmental samples.

Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by mapping the chemical environments of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C).

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons and their neighboring environments. In decyl bromoacetate (B1195939), the signals corresponding to the protons of the decyl chain and the bromoacetyl group appear at distinct chemical shifts.

The protons on the carbon adjacent to the oxygen of the ester group (O-CH₂) are deshielded and typically resonate downfield. libretexts.org The protons on the carbon bearing the bromine atom (Br-CH₂) are also significantly deshielded due to the electronegativity of the bromine atom. chemistrysteps.com The long alkyl chain of the decyl group gives rise to a series of overlapping signals in the upfield region of the spectrum. chemicalbook.com The terminal methyl group (CH₃) of the decyl chain usually appears as a distinct triplet. hw.ac.uk

Derivatives of decyl bromoacetate, such as those where the bromine is substituted, would show predictable changes in the ¹H NMR spectrum. For instance, replacement of bromine with a different functional group would alter the chemical shift of the adjacent methylene (B1212753) protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| CH₃ (terminal) | ~0.8-0.9 | Triplet |

| (CH₂)₈ | ~1.2-1.4 | Multiplet |

| O-CH₂ | ~4.1-4.2 | Triplet |

| Br-CH₂ | ~3.8-3.9 | Singlet |

Note: Predicted values are based on typical ranges for similar structures and may vary based on solvent and other experimental conditions.

Carbon-13 NMR (¹³C NMR) spectroscopy provides a map of the carbon framework of a molecule. oregonstate.edu Each unique carbon atom in this compound gives a distinct signal.

The carbonyl carbon (C=O) of the ester group is highly deshielded and appears far downfield in the spectrum, typically in the range of 165-175 ppm. libretexts.orglibretexts.org The carbon attached to the oxygen (O-CH₂) and the carbon attached to the bromine (Br-CH₂) also show significant downfield shifts. libretexts.orgwisc.edu The carbons of the long alkyl chain appear in the upfield region, with some overlap. chemicalbook.com The chemical shift of each carbon in the decyl chain is subtly different depending on its position relative to the ester group. libretexts.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C=O | ~167 |

| O-CH₂ | ~66 |

| Br-CH₂ | ~26 |

| Alkyl Chain Carbons | ~22-32 |

| Terminal CH₃ | ~14 |

Note: Predicted values are based on typical ranges for similar structures and may vary based on solvent and other experimental conditions.

For more complex molecules or to confirm assignments, two-dimensional (2D) NMR techniques are invaluable. numberanalytics.com

COSY (Correlation Spectroscopy) : This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbons. sdsu.edu For this compound, COSY would show correlations between the protons of the decyl chain, helping to confirm their connectivity.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms. sdsu.eduprinceton.edu It is extremely useful for assigning which proton signal corresponds to which carbon signal. For example, the signal for the O-CH₂ protons would show a cross-peak with the signal for the O-CH₂ carbon.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are two or three bonds away. princeton.eduwisc.edu This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different parts of a molecule. In this compound, an HMBC experiment would show a correlation between the O-CH₂ protons and the carbonyl carbon (C=O), confirming the ester linkage.

These 2D NMR methods provide a comprehensive and unambiguous assignment of the entire molecular structure. youtube.com

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds. mdpi.com

The FTIR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups. mdpi.com

C=O Stretch : A strong, sharp absorption band corresponding to the stretching vibration of the carbonyl group in the ester is expected in the region of 1735-1750 cm⁻¹. vscht.cz

C-O Stretch : The stretching vibrations of the C-O single bonds of the ester group will appear in the fingerprint region, typically around 1150-1250 cm⁻¹. uomustansiriyah.edu.iq

C-H Stretch : The stretching vibrations of the C-H bonds in the decyl chain will be observed just below 3000 cm⁻¹, typically in the range of 2850-2960 cm⁻¹. vscht.czuomustansiriyah.edu.iq

C-Br Stretch : The absorption due to the C-Br stretching vibration is expected to appear in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹.

The presence and position of these bands provide clear evidence for the key functional groups within the molecule.

Table 3: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C=O (Ester) | Stretch | ~1740 | Strong |

| C-O (Ester) | Stretch | ~1200 | Strong |

| C-H (Alkyl) | Stretch | ~2850-2960 | Medium to Strong |

| C-Br | Stretch | ~550 | Medium to Weak |

Note: Expected values are based on typical ranges for similar compounds.

Each peak in the FTIR spectrum corresponds to a specific vibrational mode of a bond or a group of bonds within the molecule. biomaterial.com.br The energy of this vibration, and thus the position of the absorption band, is influenced by factors such as bond strength and the mass of the atoms involved.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and structural features of compounds. Through ionization and subsequent analysis of mass-to-charge ratios, it provides precise molecular mass data and insights into molecular structure via fragmentation patterns.

Electrospray Ionization (ESI) is a soft ionization technique that facilitates the transfer of ions from a solution into the gas phase for mass spectrometric analysis. basinc.com This method is particularly suitable for a wide range of molecules as it typically imparts less energy to the analyte compared to hard ionization techniques, often leaving the molecular ion intact. acdlabs.com In ESI, a sample solution is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase analyte ions, which can be protonated (e.g., [M+H]⁺), sodiated (e.g., [M+Na]⁺), or other adduct ions. acdlabs.comrutgers.edu

While ESI is known for preserving the molecular ion, fragmentation analysis can be performed, often through tandem mass spectrometry (MS/MS), to yield structural information. In the analysis of compounds containing a bromoacetate moiety, such as the quaternary ammonium (B1175870) conjugates of sterols, ESI-MS spectra clearly show ions corresponding to the intact molecule as well as characteristic fragment ions. mdpi.com For instance, in the analysis of N,N-dimethyl-(3β-acetate-cholest-5-ene)-N-decylammonium bromide, a complex molecule containing a bromoacetate-derived linker, the positive-ion ESI-MS spectrum revealed the molecular cation [C₃₉H₇₀NO₂]⁺ at an m/z of 584, demonstrating the utility of ESI in characterizing large, functionalized molecules. mdpi.com The fragmentation process often involves the loss of stable neutral molecules or characteristic groups. researchgate.net

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to measure the mass-to-charge ratio (m/z) of an ion with very high precision, typically to several decimal places. bioanalysis-zone.com This capability allows for the determination of a molecule's "exact mass," which can be used to deduce its elemental composition or empirical formula. spectroscopyonline.com Unlike nominal mass, which is the integer mass of the most abundant isotope of each element, the exact mass accounts for the mass defects of the constituent atoms. spectroscopyonline.com The accuracy of HRMS is crucial; a precise measurement can significantly narrow down the number of possible chemical formulas for an unknown compound, aiding tremendously in its identification. spectroscopyonline.comyoutube.com

The effectiveness of HRMS is demonstrated in the structural confirmation of complex molecules containing bromoacetate functionalities. In a study of morpholinium-based gemini (B1671429) surfactants, ESI-HRMS was used to confirm their molecular structures. acs.org The analysis provided exact mass measurements for the molecular ion after the loss of a bromide ion ([M – Br]⁺), which closely matched the theoretically calculated values, thereby validating the proposed structures. acs.org The high resolving power of modern instruments, such as Quadrupole Time-of-Flight (Q-TOF) or Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometers, ensures that the measured ion peak is free from interferences, which is essential for achieving high mass accuracy. spectroscopyonline.comeuropa.eursc.org

| Ion Analyzed | Calculated m/z | Found m/z | Source |

| [C₄₂H₈₂BrN₂O₆ – Br]⁺ | 789.5351 | 789.5361 | acs.org |

| [C₄₆H₉₀BrN₂O₆ – Br]⁺ | 845.5977 | 845.5976 | acs.org |

Table 1: Comparison of calculated and experimentally determined m/z values for bromoacetate-containing surfactant analogues using ESI-HRMS. The close correlation confirms the elemental composition.

Advanced Spectroscopic Methods for Stereochemical Characterization

While mass spectrometry provides information on connectivity and elemental composition, advanced chiroptical methods are required to determine the absolute three-dimensional arrangement of atoms in chiral molecules.

This compound is an achiral molecule. However, it can be used as a reagent in reactions that form chiral products, or it can be derivatized to create a chiral center. The stereochemical characterization of such chiral derivatives is crucial for understanding their properties and interactions. Vibrational Chiroptical Spectroscopy, which includes Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA), offers a powerful approach for the non-empirical determination of absolute configuration. nih.govnih.gov These techniques measure the small differential absorption (VCD) or scattering (ROA) of left and right circularly polarized infrared radiation by a chiral molecule. mdpi.com

Theoretical and Computational Investigations of Decyl Bromoacetate

Computational Mechanistic Studies of Reactions Involving Decyl Bromoacetate (B1195939)

Computational chemistry is a powerful tool for investigating the step-by-step pathways of chemical reactions. By modeling the energetic landscape of a reaction, researchers can identify key structures and predict the likelihood of different outcomes. acs.orgnih.gov

A chemical reaction proceeds from reactants to products via a high-energy structure known as the transition state. wiley-vch.de The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate. Computational methods, particularly DFT, can be used to locate the precise geometry and energy of these fleeting transition states. nih.govnih.gov

For decyl bromoacetate, a typical reaction to study would be a nucleophilic substitution (SN2), where a nucleophile attacks the carbon atom attached to the bromine, displacing the bromide ion. A computational study would map the potential energy surface for this process, calculating the energy of the system as the nucleophile approaches and the C-Br bond breaks. This allows for the identification of the transition state and any reaction intermediates, providing a complete mechanistic picture. wiley-vch.denih.gov

Computational models can go beyond describing a known reaction and can predict the reactivity of a molecule and the selectivity of its reactions. For instance, if a molecule has multiple potential reaction sites, the activation energies for reaction at each site can be calculated. The site with the lowest activation energy is the kinetically preferred product. nih.gov

In the context of this compound, computational studies could compare its reactivity towards a range of nucleophiles by calculating the respective activation barriers. Furthermore, electronic descriptors calculated via quantum chemistry (such as the LUMO energy and the partial atomic charges on the carbons) can be used to build predictive models for reactivity. A lower LUMO energy generally corresponds to greater susceptibility to nucleophilic attack. mdpi.com

Molecular Modeling and Docking Studies for Structure-Activity Relationships

To understand how a molecule like this compound might exert a biological effect, molecular modeling techniques are employed. Structure-activity relationship (SAR) studies aim to connect a molecule's chemical structure with its biological activity. nih.gov

Molecular docking is a key computational method in this field. researchgate.netfrontiersin.org It involves predicting the preferred orientation and binding affinity of one molecule (the ligand, e.g., this compound) to the active site of a target molecule, which is typically a protein or enzyme. The process requires a three-dimensional structure of the target protein, which can be obtained from experimental methods like X-ray crystallography or generated through homology modeling.

A docking simulation would place the this compound molecule into the binding pocket of a target protein in various possible conformations and positions. A scoring function then estimates the binding energy for each pose, with lower scores generally indicating a more favorable interaction. sci-hub.se These results can:

Predict whether the compound is likely to bind to a specific target.

Identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-protein complex.

Guide the design of new molecules with improved potency by suggesting structural modifications that could enhance binding. nih.gov

For example, one could hypothesize that this compound might interact with an esterase enzyme. A molecular docking study could test this hypothesis by simulating the binding of this compound into the enzyme's active site, providing insight into its potential as a substrate or inhibitor.

Conformational Analysis of this compound Derivatives

The three-dimensional structure, or conformation, of this compound derivatives is crucial as it dictates their physical properties and how they interact with biological systems. Conformational analysis of long-chain esters like this compound involves identifying the most stable arrangements of their atoms and the energy barriers between different conformations.

The flexibility of the decyl alkyl chain and the rotational freedom around the ester group's C-O bonds mean that these molecules can exist in numerous conformational states. Computational methods, particularly Density Functional Theory (DFT), are instrumental in exploring the potential energy surface of these molecules to locate stable conformers. researchgate.netnih.gov For long-chain esters, the extended all-trans conformation of the alkyl chain is often the lowest in energy in the gas phase, providing the greatest separation between adjacent methylene (B1212753) groups. pnas.orgresearchgate.net However, in solution or when confined, gauche conformations, which introduce bends in the chain, become more accessible. pnas.org

The relative orientation of the bromoacetyl group with respect to the decyl chain is also critical. Studies on similar α-haloacetates have shown that the equilibrium between different rotamers (conformers arising from rotation around a single bond) is sensitive to the solvent environment. researchgate.net For instance, in methyl bromoacetate, the gauche form is found to be more stable than the cis form. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with theoretical calculations of coupling constants, is a powerful experimental technique for determining the predominant conformations in solution. unibas.it By comparing experimental NMR data with values calculated for different DFT-optimized geometries, the most likely conformational states and their relative populations can be determined. unibas.itnih.gov

Table 1: Representative Conformational Data for a Generic Long-Chain Bromoacetate Ester

| Conformer | Dihedral Angle (τ1: O=C-O-C) | Dihedral Angle (τ2: C-O-C-C) | Relative Energy (kcal/mol) |

| Trans-Trans | ~180° | ~180° | 0.00 |

| Trans-Gauche | ~180° | ~60° | 0.5 - 1.5 |

| Gauche-Trans | ~60° | ~180° | 1.0 - 2.5 |

| Gauche-Gauche | ~60° | ~60° | > 3.0 |

Note: This table is illustrative and based on general principles of conformational analysis for long-chain esters. The exact energy values would require specific DFT calculations for this compound.

Prediction of Activity Spectra for Substances (PASS) for Derivatives

The Prediction of Activity Spectra for Substances (PASS) is a computational tool that predicts the likely biological activities of a compound based on its chemical structure. The PASS algorithm compares the structure of a query molecule to a large database of known biologically active substances and calculates the probability of it being active (Pa) or inactive (Pi) for a wide range of biological effects. mdpi.comnih.govjchps.com This in silico screening method is valuable for identifying potential therapeutic applications and off-target effects of novel compounds before undertaking expensive and time-consuming experimental testing. researchgate.netphyschemres.orgsemanticscholar.org

For this compound derivatives, a PASS analysis would predict a spectrum of potential activities, including pharmacological effects, mechanisms of action, and specific toxicities. The prediction is based on the "structure-activity relationship" principle, where the software identifies structural fragments in the query molecule that are associated with particular biological activities in its training set. jchps.commdpi.com The output is a list of potential activities with corresponding Pa and Pi values. Activities with Pa > 0.7 suggest a high probability of experimental confirmation, while those with 0.5 < Pa < 0.7 indicate a moderate probability. unimas.my

While a specific PASS analysis for this compound is not available in the searched literature, studies on other long-chain esters and halogenated compounds have successfully used this tool. mdpi.comnih.govalmazovcentre.ru For example, PASS analyses of various sugar esters have predicted their potential as antibacterial, antifungal, and anticarcinogenic agents, with many of these predictions later confirmed by in vitro experiments. mdpi.comnih.govnih.gov The presence of the long alkyl chain in this compound suggests potential interactions with cell membranes, while the bromoacetate moiety is a known alkylating agent, suggesting possible enzymatic or anti-proliferative activities.

Table 2: Hypothetical PASS Prediction for a this compound Derivative

| Biological Activity | Pa (Probability to be Active) | Pi (Probability to be Inactive) |

| Antifungal | 0.715 | 0.011 |

| Antibacterial | 0.650 | 0.023 |

| Membrane integrity antagonist | 0.612 | 0.030 |

| Antineoplastic | 0.588 | 0.018 |

| Enzyme inhibitor | 0.554 | 0.045 |

| Dermatologic agent | 0.490 | 0.067 |

| Acute toxicity | 0.450 | 0.150 |

Note: This table is a representative example of the types of activities that might be predicted for a molecule like this compound, based on PASS analyses of other functionalized long-chain molecules. The Pa and Pi values are illustrative.

Applications of Machine Learning in Predicting this compound Properties and Reaction Outcomes

Machine learning (ML) has emerged as a powerful tool in chemistry for predicting a wide array of molecular properties and the outcomes of chemical reactions, thereby accelerating the discovery and development of new molecules and materials. tandfonline.commdpi.comopentargets.org For a compound like this compound, ML models can be trained to predict its physicochemical properties and its reactivity in various chemical transformations.

The core of this approach involves training an algorithm on a large dataset of molecules where the properties or reaction outcomes of interest are known. researchgate.netscielo.br The model learns the complex relationships between the molecular structure, represented numerically (e.g., as molecular descriptors or fingerprints), and the target property. tandfonline.comresearchgate.net Once trained, the model can make rapid predictions for new, untested molecules like this compound derivatives.

Commonly used ML algorithms in this field include random forests, support vector machines, and various types of neural networks. nih.govnih.gov These models can predict a range of properties, such as boiling point, vapor pressure, solubility, and toxicity, often with high accuracy. researchgate.netscielo.brjst.go.jp For instance, a quantitative structure-property relationship (QSPR) model could be developed to predict the surface tension or viscosity of different alkyl bromoacetate esters. scielo.br

In the context of reaction prediction, ML models can forecast the major product of a reaction given the reactants, reagents, and reaction conditions. acs.orgarxiv.orgrsc.org For this compound, an ML model could predict the outcome of its reaction with various nucleophiles, which is particularly relevant given its nature as an alkylating agent. acs.org These models are often trained on vast databases of published reactions and can achieve high accuracy in predicting the products of even complex transformations. nih.govresearchgate.net

Table 3: Representative Application of Machine Learning for Predicting Properties of Alkyl Bromoacetate Esters

| Property/Outcome | Machine Learning Model | Input Features | Predicted Performance (R²) |

| Boiling Point (°C) | Gradient Boosting Regressor | Molecular weight, 2D descriptors | 0.95 |

| Acute Oral Toxicity (LD50) | Random Forest Classifier | Molecular fingerprints (e.g., ECFP4) | 0.88 (Accuracy) |

| Reaction Yield (%) | Deep Neural Network | Reactant/reagent fingerprints, conditions | 0.85 |

| Major Reaction Product | Transformer Network | Reactant/reagent SMILES | 0.90 (Top-1 Accuracy) |

Note: This table is illustrative and based on reported performances of machine learning models for similar classes of organic compounds. R² (coefficient of determination) is a measure of predictive accuracy for regression tasks, while accuracy is used for classification tasks.

Environmental Fate and Green Chemistry Perspectives of Decyl Bromoacetate and Its Derivatives

Research on Biodegradation Pathways of Bromoacetate (B1195939) Esters and Related Surfactants

The introduction of an ester group into the structure of quaternary ammonium (B1175870) salts, creating "esterquats," is a key strategy to enhance their biodegradability. uq.edu.au The ester bond is susceptible to hydrolysis, which can be a primary step in the degradation process, breaking the molecule into smaller, often less harmful, components. mdpi.comlubesngreases.com

The molecular structure of bromoacetate esters and related surfactants significantly influences their biodegradability. Key structural features include the length of the alkyl chain, the presence of the bromine atom, and the nature of the hydrophilic head group.

The Decyl Chain : The length of the alkyl chain plays a crucial role in the biodegradability of surfactants. For some cationic surfactants, an increase in the alkyl chain length from decyl to dodecyl has been shown to increase biodegradability. mdpi.com However, this trend may not be linear, as further increases in chain length can sometimes lead to a decrease in degradation. mdpi.com The long alkyl chain of decyl bromoacetate contributes to its surfactant properties but also influences its interaction with microbial enzymes. In general, unsubstituted linear alkyl chains, particularly those with four or more carbons, tend to enhance aerobic biodegradation. miljodirektoratet.no

The Bromine Atom : The presence of a halogen atom, such as bromine, can impact biodegradability. Halogenated organic compounds are often more resistant to degradation than their non-halogenated counterparts. researchgate.net The carbon-bromine bond can be cleaved through processes like reductive dehalogenation, particularly under anaerobic conditions, where the organohalide can act as an electron acceptor. researchgate.net Some dehalogenase enzymes have shown activity towards bromoacetate. nih.gov

Ester Linkage : The ester group in bromoacetate esters is a point of weakness, susceptible to enzymatic hydrolysis. miljodirektoratet.no This hydrolysis breaks the compound into a carboxylic acid and an alcohol, which are generally more readily biodegradable. mdpi.comlubesngreases.com This "designed-in" weak link is a common strategy for creating more environmentally friendly surfactants. uq.edu.au

The degradation of bromoacetate esters and related surfactants typically proceeds through a series of metabolic steps.

Initial Hydrolysis : The primary and often rate-limiting step in the aerobic biodegradation of ester-containing surfactants is the hydrolysis of the ester bond. lubesngreases.comchemguide.co.uk This can be catalyzed by esterase enzymes produced by microorganisms. mdpi.com This initial cleavage results in the formation of bromoacetic acid and the corresponding alcohol (in this case, decyl alcohol).

Degradation of the Alcohol : The resulting long-chain alcohol, decyl alcohol, can then be degraded through pathways such as β-oxidation. lubesngreases.com

Degradation of Bromoacetic Acid : Bromoacetic acid can be further metabolized. Studies on related compounds suggest that dehalogenation is a key step. nih.gov This can occur aerobically or anaerobically. researchgate.net For instance, some bacteria can utilize haloacetates as a carbon source, initiating the degradation by cleaving the carbon-halogen bond.

Under anaerobic conditions, the degradation pathway for halogenated compounds can differ, with reductive dehalogenation being a predominant process. researchgate.net In some cases, the halogenated compound can serve as a terminal electron acceptor in a process known as dehalorespiration. researchgate.net

| Proposed Degradation Step | Description | Key Enzymes/Processes |

| Ester Hydrolysis | Cleavage of the ester linkage to form decyl alcohol and bromoacetic acid. | Esterases |

| Alcohol Oxidation | Degradation of decyl alcohol. | Alcohol dehydrogenase, β-oxidation |

| Dehalogenation | Removal of the bromine atom from bromoacetic acid. | Dehalogenases, Reductive dehalogenation |

Green Chemistry Metrics and Sustainable Synthetic Approaches

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. innovareacademics.in

Traditional esterification methods often rely on hazardous solvents and strong acid catalysts. orgsyn.orgui.ac.id Green chemistry seeks to replace these with more benign alternatives.